molecular formula C8H12O2 B14705371 5-(2-Methylpropyl)furan-2(5H)-one CAS No. 17756-71-7

5-(2-Methylpropyl)furan-2(5H)-one

Cat. No.: B14705371
CAS No.: 17756-71-7
M. Wt: 140.18 g/mol
InChI Key: FAILPJXTNDGLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylpropyl)furan-2(5H)-one is a chemical compound belonging to the 2(5H)-furanone class, characterized by its molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol . Its structure features a γ-lactone (furanone) core, which is a versatile pharmacophore present in a wide array of biologically active natural products and synthetic molecules . Compounds based on the 2(5H)-furanone scaffold are extensively investigated in medicinal and organic chemistry for their diverse biological activities. Researchers value this scaffold for its significant antitumor potential. Simple alkylated derivatives of 2(5H)-furanones have demonstrated potent and selective cytotoxicity towards cancer cell lines, such as non-small cell lung cancer A549, by inducing G2 phase cell cycle arrest and caspase-independent apoptosis . Furthermore, this family of compounds exhibits notable antimicrobial properties. Chiral 2(5H)-furanone derivatives, especially those incorporating sulfone groups, have shown prominent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , and can act synergistically with aminoglycoside antibiotics to enhance their efficacy . The high reactivity of the 2(5H)-furanone ring, often resulting from a conjugated carbonyl group and labile substituents, makes it a valuable building block for the synthesis of more complex, functionally diverse molecules for structure-activity relationship (SAR) studies . This product is intended for research purposes and is not for human therapeutic or veterinary use.

Properties

CAS No.

17756-71-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(2-methylpropyl)-2H-furan-5-one

InChI

InChI=1S/C8H12O2/c1-6(2)5-7-3-4-8(9)10-7/h3-4,6-7H,5H2,1-2H3

InChI Key

FAILPJXTNDGLGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C=CC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylpropyl ketone with furan-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropyl)furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic and nucleophilic reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(2-Methylpropyl)furan-2(5H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Key Properties/Applications References
5-(Hydroxymethyl)furan-2(5H)-one Hydroxymethyl at C5 - Forms isomer mixtures (e.g., dihydrofuranone) [1]
5-((S/R)-3-Hydroxy-2-methylpropyl)furan-2(5H)-one 3-Hydroxy-2-methylpropyl at C5 - Diastereomeric mixtures synthesized via Mukaiyama-Michael reactions (dr up to 94:6) [2]
5-(Hydroxy(aryl)methyl)furan-2(5H)-ones Aryl-hydroxymethyl at C5 - High yields (dr >98:2) using bismuth catalysis [3]
3,4-Dibromo-5-(silyloxy)furan-2(5H)-ones Silyl ethers at C5 - Enhanced anticancer activity compared to non-silylated analogs [7]
5-(1-Hydroxypropyl)furan-2(5H)-one 1-Hydroxypropyl at C5 - Synthesized with 80:20 dr via aldol condensation [9]
5-(4-Methoxyphenyl)furan-2(5H)-one 4-Methoxyphenyl at C4 - Pharmacological modulation via indole substituents [4]
Key Observations:
  • Smaller substituents (e.g., hydroxymethyl) favor isomerization and dynamic equilibria .
  • Diastereoselectivity : Catalytic methods (e.g., Mukaiyama-Michael reactions) enable high diastereomeric ratios (dr 94:6 for hydroxypropyl derivatives) , while silyl ethers achieve dr >98:2 .
  • Biological Activity : Silyl ether derivatives (e.g., 3a–d) exhibit potent anticancer activity, attributed to improved lipophilicity and membrane permeability .

Physicochemical Properties

  • Solubility and Stability : Hydroxyl-containing derivatives (e.g., 5-hydroxypropyl) exhibit higher polarity, impacting solubility in aqueous media. Silyl ethers improve stability under acidic conditions .
  • Spectroscopic Identification: NMR and CIMS/m/z data are critical for distinguishing isomers (e.g., 5-hydroxymethyl vs. dihydrofuranone) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.